Thieno[3,4-b]thiophene-2-carboxylic acid
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Overview
Description
Thieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics and materials science. The presence of a carboxylic acid group enhances its reactivity and allows for further functionalization, making it a versatile compound in various chemical applications.
Mechanism of Action
Target of Action
Thieno[3,4-b]thiophene-2-carboxylic acid has been identified as an agonist of GPR35 , a G protein-coupled receptor. GPR35 is involved in various physiological processes, including immune response and pain perception .
Mode of Action
As a gpr35 agonist, it is believed to bind to this receptor, triggering a series of intracellular events . The compound’s interaction with its target may result in changes in cell signaling pathways, potentially influencing various physiological processes .
Biochemical Pathways
Given its role as a gpr35 agonist, it is likely to influence pathways associated with this receptor
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a GPR35 agonist . These effects could potentially include alterations in cell signaling, immune response modulation, and changes in pain perception .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-b]thiophene-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[3,4-b]thiophene derivatives . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis methods such as catalytic vapour-phase reactions. For example, a catalytic vapour-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed to produce thieno[3,4-b]thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thieno[3,4-b]thiophene derivatives.
Scientific Research Applications
Thieno[3,4-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Comparison with Similar Compounds
Thieno[3,4-b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene: Another regioisomer with different electronic properties and reactivity.
Thieno[2,3-b]thiophene: Known for its use in organic electronics and optoelectronic devices.
Thieno[3,4-c]thiophene: Features a different ring fusion pattern, leading to unique chemical and physical properties.
Each of these compounds has its own set of applications and advantages, but this compound stands out due to its versatility and the ease with which it can be functionalized.
Properties
IUPAC Name |
thieno[2,3-c]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBPOIZFVYLFEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CSC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14630-08-1 |
Source
|
Record name | thieno[3,4-b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What do we know about the structural characteristics of Thieno[3,4-b]thiophene-2-carboxylic acid?
A: this compound is a bicyclic heterocyclic compound. While its exact molecular weight can vary slightly depending on the specific isotopes present, it is generally around 200 g/mol. Spectroscopic studies, including those using AM1 and MNDO methods, suggest that the molecule prefers a planar conformation, although rotation around the C7-C9 bond (connecting the carboxylic acid group) is possible with a relatively low energy barrier []. This flexibility could be important for its interaction with other molecules and in device applications.
Q2: How does this compound behave in terms of material compatibility and stability?
A: This compound can be incorporated into polymers and its stability seems promising. For example, poly(this compound) has been investigated as a potential polymer dye for dye-sensitized solar cells []. Additionally, derivatives of this acid, such as those containing ter(ethylene oxide) (TEO) pendants, have demonstrated enhanced performance in organic bulk heterojunction solar cells []. The TEO modification improved the self-assembly and nanoscale morphology of the active layer, leading to better stability and increased power conversion efficiency in devices []. These examples highlight the potential of this compound and its derivatives in materials science, particularly for applications in organic electronics.
Q3: Have there been any computational studies on this compound?
A: Absolutely. Computational chemistry methods like AM1 and MNDO have been instrumental in understanding the conformational preferences of this molecule []. These methods have revealed that while the molecule prefers a planar conformation, the carboxylic acid substituent can rotate relatively freely. This information is crucial for predicting its interactions with other molecules and for designing new derivatives with tailored properties. Further computational studies could explore the electronic properties of this compound and its derivatives, providing valuable insights for optimizing their performance in electronic devices.
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